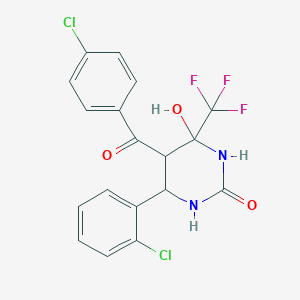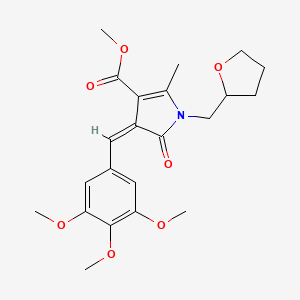![molecular formula C18H17Cl3N2O4 B11616420 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B11616420.png)
2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups such as amides, carbamates, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with phosgene to produce 2-(2,4-dichlorophenoxy)propanoyl chloride. The next step involves the reaction of this acyl chloride with ethylenediamine to form 2-[2-(2,4-dichlorophenoxy)propanamido]ethylamine. Finally, this amine is reacted with 4-chlorophenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reaction vessels, and automated control systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structural motif.
2-(2,4-Dichlorophenoxy)ethanethioamide: Another compound with similar functional groups and applications.
Dichlorprop: A chlorophenoxy herbicide with structural similarities.
Uniqueness
2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H17Cl3N2O4 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H17Cl3N2O4/c1-11(27-16-7-4-13(20)10-15(16)21)17(24)22-8-9-26-18(25)23-14-5-2-12(19)3-6-14/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
OSOZEWUGEWECLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid](/img/structure/B11616337.png)
![methyl (3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616343.png)
![2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11616361.png)
![6-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11616363.png)
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616378.png)
![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)


![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616397.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)

![3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616406.png)
